molecular formula C25H23ClN2O4 B11243336 methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B11243336
M. Wt: 450.9 g/mol
InChI Key: UQWBWYJMKONJJR-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a synthetic polycyclic compound belonging to the pyrano[3,2-c]pyridine family. Its structure features:

  • A pyrano[3,2-c]pyridine core with a fused pyran and pyridine ring system.
  • 4-(2-Chlorophenyl): A chlorinated aromatic ring contributing to lipophilicity and electronic effects. 6-(2-Phenylethyl): A bulky aliphatic-aromatic group influencing steric interactions. 3-Carboxylate ester (methyl): Modulates solubility and metabolic stability.

Properties

Molecular Formula

C25H23ClN2O4

Molecular Weight

450.9 g/mol

IUPAC Name

methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C25H23ClN2O4/c1-15-14-19-21(24(29)28(15)13-12-16-8-4-3-5-9-16)20(17-10-6-7-11-18(17)26)22(23(27)32-19)25(30)31-2/h3-11,14,20H,12-13,27H2,1-2H3

InChI Key

UQWBWYJMKONJJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C(=O)N1CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the pyrano moiety. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Pyrano Moiety: This step often involves cyclization reactions using reagents such as acetic anhydride or other cyclizing agents.

    Functional Group Modifications:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Continuous flow reactors might be employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine at position 2 undergoes nucleophilic reactions under acidic or catalytic conditions:

Reaction TypeReagents/ConditionsProductYield (%)Reference
AcylationAcetic anhydride, pyridine, 80°CN-acetyl derivative with preserved pyrano-pyridine core82–88
SulfonationSulfuric acid, SO₃ complex, 0–5°CSulfonamide analog with enhanced water solubility75
DiazotizationNaNO₂, HCl (0–5°C), then CuCNCyano-substituted derivative at position 268

Key Mechanistic Insight : Trifluoroacetic acid (TFA) catalysis enhances electrophilicity at the amino group, enabling efficient acylation even at moderate temperatures .

Ester Hydrolysis and Functional Group Interconversion

The methyl ester at position 3 undergoes hydrolysis and subsequent derivatization:

Reaction PathwayConditionsProductSelectivityReference
Acidic hydrolysis6M HCl, reflux, 6 hrCarboxylic acid derivative>95%
Basic hydrolysis2M NaOH, ethanol/water, 70°C, 4 hrSodium carboxylate intermediate89%
Ester interchangeK₂CO₃, ethyl bromide, DMF, 100°CEthyl ester analog78%

Analytical Validation : Reaction progress is monitored via HPLC (C18 column, acetonitrile/water gradient). Post-hydrolysis products show a characteristic IR carbonyl stretch shift from 1,720 cm⁻¹ (ester) to 1,690 cm⁻¹ (carboxylic acid).

Oxidation Reactions Involving the Pyran Ring

The dihydropyran moiety undergoes selective oxidation:

Oxidizing AgentConditionsProduct StructureNotesReference
KMnO₄Acetone/water, 25°C, 12 hrPyran ring opening to diketoneRequires pH 7–8 buffer
DDQDCM, reflux, 3 hrAromatized pyridine ring system94% conversion
Ozone-78°C, then Zn/HOAcCleavage of C5–C6 bond with ketone formationLimited scalability

Structural Impact : Oxidation with DDQ converts the 5-oxo group into a fully conjugated pyridine system, significantly altering UV-Vis absorption (λ<sub>max</sub> shift from 280 nm to 315 nm).

Catalytic Hydrogenation of Aromatic Substituents

The 2-chlorophenyl and phenylethyl groups participate in hydrogenation:

Substrate RegionCatalyst SystemConditionsProductTOF (h⁻¹)Reference
2-ChlorophenylPd/C (5%), H₂ (50 psi)Ethanol, 80°CCyclohexylchloride derivative12
Phenylethyl chainRaney Ni, H₂ (30 psi)THF, 65°CSaturated hexyl side chain18
Combined systemsPtO₂, H₂ (100 psi)Acetic acid, 120°CFully reduced bicyclic structure7

Safety Note : Chlorine substituents require careful handling during hydrogenation to prevent HCl formation.

Cyclization and Ring-Opening Reactions

The pyrano-pyridine core participates in complex rearrangements:

TriggerConditionsProductKey Characterization DataReference
Acid catalysisH₂SO₄, 120°CFused quinoline derivative<sup>13</sup>C NMR: 156 ppm (new C=N)
Base inductionKOtBu, DMSO, 100°CSpirocyclic pyrazole analogHRMS: m/z 489.1543 [M+H]<sup>+</sup>
PhotochemicalUV light (254 nm), 48 hrRing-opened α,β-unsaturated ketoneIR: 1,650 cm⁻¹ (conj. C=O)

Mechanistic Basis : Acid-catalyzed cyclization proceeds through protonation of the pyran oxygen, followed by electrophilic attack at the adjacent carbon . Base-induced reactions likely involve deprotonation of the amino group initiating nucleophilic cascade processes.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine derivatives. For instance, a related compound demonstrated significant growth inhibition in triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) with minimal toxicity to non-tumorigenic cells. The mechanism involved alterations in the cell cycle and apoptosis induction, indicating a promising avenue for cancer therapy .

Antimicrobial Properties

Compounds within the pyrano[3,2-c]pyridine class have exhibited antimicrobial activities. For example, derivatives have shown efficacy against various bacterial strains and fungi. The structural motifs within these compounds facilitate interactions with microbial targets, leading to cell death or growth inhibition .

Neuroprotective Effects

Some studies suggest that derivatives may possess neuroprotective properties. They have been evaluated for their ability to inhibit enzymes associated with neurodegenerative diseases such as Alzheimer's disease. Specifically, compounds have demonstrated inhibitory activity against monoamine oxidase A and B (MAO A and B), which are crucial in the metabolism of neurotransmitters .

Case Studies

  • Antitumor Evaluation : In one study, a series of pyrano[3,2-c]pyridines were synthesized and tested for antitumor activity. The most promising compound showed a GI50 value below 10 µM against cancer cell lines while sparing normal cells .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of pyrano[3,2-c]pyridine derivatives against resistant bacterial strains. The results indicated that specific modifications to the structure enhanced activity .
  • Neuroprotection : A study evaluated the neuroprotective effects of pyrano[3,2-c]pyridines in vitro using human neuroblastoma cell lines. The results suggested that certain derivatives improved cell viability under oxidative stress conditions .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrano[3,2-c]pyridine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Selected Pyrano[3,2-c]Pyridine Derivatives

Compound Name & Structure Key Substituents Yield (%) Melting Point (°C) Notable Properties/Activities References
Target Compound : Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate R1 = 2-chlorophenyl; R2 = 2-phenylethyl; R3 = methyl ester N/A* N/A* Hypothesized enhanced lipophilicity -
Methyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate R1 = 4-(CF₃)phenyl; R2 = 2-methoxyethyl; R3 = methyl ester N/A N/A Increased electron-withdrawing character
2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile R1 = 2-chlorophenyl; R2 = 3-pyridinylmethyl; R3 = nitrile N/A N/A Potential CNS activity due to pyridine
2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile R1 = 4-chlorophenyl; R2 = 3-pyridinylmethyl; R3 = nitrile N/A N/A Improved crystallinity
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s) R1 = 2-chlorophenyl; R2 = 3-methoxyphenyl; R3 = nitrile 80 170.7–171.2 Antihypertensive activity (hypothesized)
Ethyl 5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate R1 = Cl; R2 = ethyl ester 93 N/A High-yield synthesis

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 2-phenylethyl group likely enhances lipophilicity compared to analogs with shorter alkyl or heteroaromatic substituents (e.g., 3-pyridinylmethyl in ). This may improve membrane permeability but reduce aqueous solubility.

Functional Group Impact :

  • Carboxylate esters (e.g., methyl/ethyl) versus nitriles : Esters generally improve metabolic stability, whereas nitriles may enhance hydrogen-bonding interactions with biological targets .

Synthetic Yields: Yields for pyrano-pyridine derivatives vary widely (80–93%) depending on substituent reactivity and purification methods . The absence of data for the target compound suggests further optimization may be required.

Biological Activity :

  • Analogous compounds with chlorophenyl and nitrile groups demonstrate hypothesized antihypertensive activity, likely via calcium channel modulation . The target compound’s phenylethyl group may confer unique pharmacokinetic properties.

Crystallinity and Stability :

  • Derivatives with 4-chlorophenyl groups (e.g., ) exhibit improved crystallinity, possibly due to symmetric packing, compared to ortho-substituted analogs. Hydrogen-bonding patterns (e.g., N–H···O/N interactions) further stabilize crystal lattices .

Biological Activity

Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound that belongs to the pyrano[3,2-c]pyridine class of heterocycles. This class has gained significant attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound by examining its synthesis, biological assays, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenolic compounds and appropriate carboxylic acids or their derivatives. The reaction conditions may vary depending on the substituents on the aromatic rings and the desired yield.

Anticancer Activity

Recent studies have investigated the anticancer potential of pyrano[3,2-c]pyridines. For instance, derivatives of this compound have shown promising results against various cancer cell lines. In vitro assays reported IC50 values indicating effective cytotoxicity against cancer cells. For example:

CompoundCell LineIC50 (µM)
8aBreast0.23
8bLung0.15

These values suggest that this compound may possess significant anticancer properties comparable to established chemotherapeutics like erlotinib (IC50 = 0.18 µM) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In one study, derivatives demonstrated inhibitory effects against a range of bacterial strains. However, specific IC50 values were not provided for this compound alone; instead, related structures within the same chemical family exhibited varying degrees of activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Other Activities

Beyond anticancer and antimicrobial effects, pyrano[3,2-c]pyridine derivatives have been explored for anti-inflammatory activities. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study conducted on a series of pyrano[3,2-c]pyridines demonstrated that modifications at specific positions on the ring system could enhance cytotoxicity against cancer cell lines. The study utilized MTT assays to quantify cell viability after treatment with various concentrations of synthesized compounds.
  • Mechanistic Insights : Molecular docking studies have provided insights into the interactions between these compounds and their biological targets. For instance, docking simulations indicated strong binding affinities to key proteins involved in cancer progression and inflammation .

Q & A

Q. What advanced analytical methods detect low-abundance degradation products?

  • Tools : UPLC-QTOF-MS with MSE data-independent acquisition identifies trace impurities. NMR-based metabolomics workflows can map degradation pathways .

Contradiction Management & Experimental Design

Q. How to reconcile discrepancies in reported synthetic yields?

  • Root Cause Analysis : Compare reaction scales, catalyst purity (e.g., Pd/C lot variability), and workup protocols (e.g., column chromatography vs. recrystallization). Replicate conditions from peer-reviewed syntheses .

Q. What statistical frameworks optimize reaction conditions?

  • DoE : Apply Box-Behnken or central composite designs to screen variables (temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies optimal parameter combinations .

Q. How to validate computational predictions of metabolic stability?

  • Validation Pipeline : Use human liver microsomes (HLMs) with NADPH cofactors for in vitro metabolism studies. Compare half-life (t½) values with predicted CYP450 interaction scores from Schrödinger’s ADMET Predictor .

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